An important aspect of KU-60019 research is its selectivity towards ATM compared to other kinases.
Research has explored the potential application of KU-60019 in cancer therapy.
The compound 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide, also known as KU-60019, is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase. This compound has garnered attention due to its role in modulating cellular responses to DNA damage and its potential therapeutic applications in cancer treatment. The molecular formula of KU-60019 is with a molecular weight of approximately 547.67 g/mol .
KU-60019 acts as a potent and selective inhibitor of ATM kinase. It binds to the ATP-binding pocket of ATM, preventing its phosphorylation of downstream substrates involved in DNA repair and cell cycle arrest [, ]. By inhibiting ATM signaling, KU-60019 can impair a cancer cell's ability to repair DNA damage, making it more susceptible to the cytotoxic effects of radiotherapy [].
KU-60019 functions primarily through its inhibition of ATM kinase activity, which is crucial for DNA damage response and repair mechanisms. The compound exhibits an IC50 value of 6.3 nM, indicating its high potency in inhibiting ATM activity . The inhibition of ATM leads to decreased phosphorylation of key proteins involved in cell cycle regulation and DNA repair, such as p53 and γ-H2AX, thereby enhancing the sensitivity of cancer cells to radiation therapy .
KU-60019 has been shown to possess significant biological activity, particularly in the context of glioma cells. It radiosensitizes human glioma cell lines (U87 and U1242) by enhancing the effects of ionizing radiation. This compound inhibits cell migration and invasion in these cell lines by more than 60% at certain concentrations . Additionally, it has been reported to compromise survival signaling pathways involving insulin and AKT, further supporting its potential as a therapeutic agent in oncology .
The synthesis of KU-60019 involves several chemical steps that typically include the formation of the morpholine ring and the thioxanthene moiety. Specific synthetic routes may vary, but they generally involve:
Details on exact synthetic pathways can be found in patent literature and specialized chemical synthesis publications .
KU-60019 is primarily researched for its applications in cancer therapy, particularly as an adjunct to radiotherapy for tumors exhibiting ATM activity. Its ability to inhibit ATM kinase makes it a candidate for enhancing the efficacy of radiation treatments in various cancers, especially gliomas. Additionally, it serves as a valuable tool compound for studying ATM-related signaling pathways in cellular biology research .
Interaction studies have demonstrated that KU-60019 selectively inhibits ATM without significantly affecting other kinases such as DNA-PKcs or ATR. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy against tumors that rely on ATM for survival following DNA damage . Furthermore, studies indicate that KU-60019 can synergistically enhance the effects of radiation therapy by impairing DNA repair mechanisms in cancer cells .
Several compounds exhibit structural or functional similarities to KU-60019. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
KU-55933 | Similar structure but less potent | Earlier ATM inhibitor with lower selectivity and potency compared to KU-60019 |
AZD0156 | Another ATM inhibitor | Shows promise in combination therapies but differs in chemical structure |
M3814 | Selective ATM inhibitor | Focused on similar applications but with distinct pharmacological profiles |
KU-60019 stands out due to its enhanced water solubility and improved selectivity for ATM compared to these similar compounds, making it a more effective candidate for clinical applications .